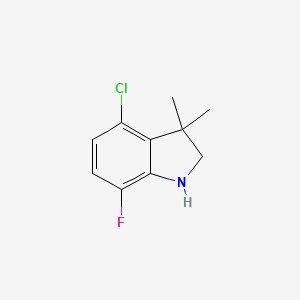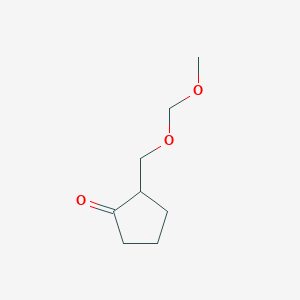![molecular formula C17H25NO3 B13071444 tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)
tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy(phenyl)methyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxy(phenyl)methyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The tert-butyl group or the hydroxy(phenyl)methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The piperidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
類似化合物との比較
Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Utilized in the synthesis of N-heterocyclic alkyl ethers.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Employed in various organic synthesis reactions.
Uniqueness
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy(phenyl)methyl group allows for specific interactions with molecular targets, making it a valuable compound in research and development.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl 4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t15-/m0/s1 |
InChIキー |
GBCKEAHSRQIJGG-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C2=CC=CC=C2)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione](/img/structure/B13071366.png)
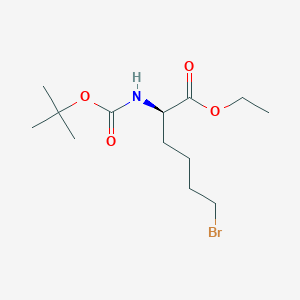
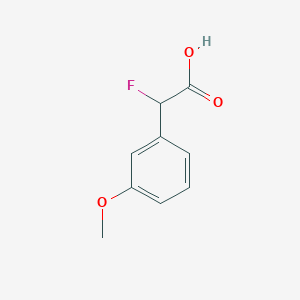
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
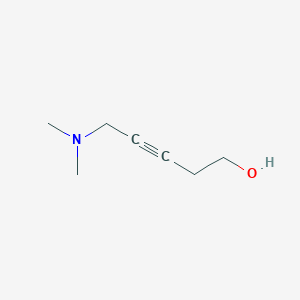
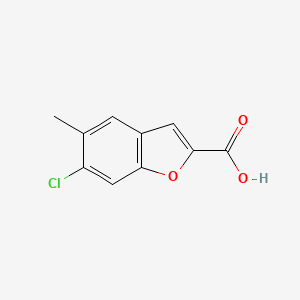
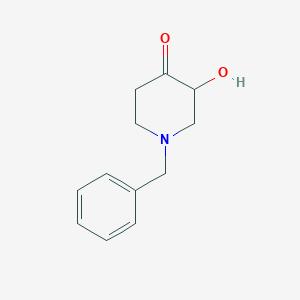

![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
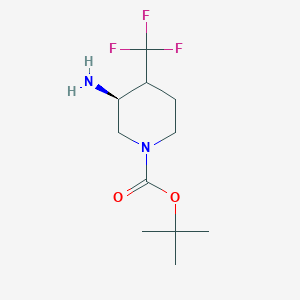
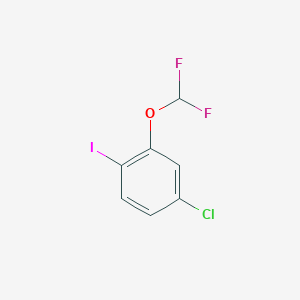
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
